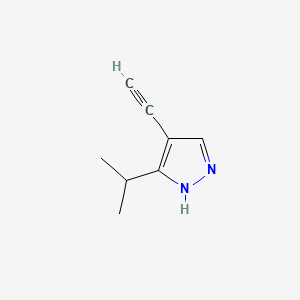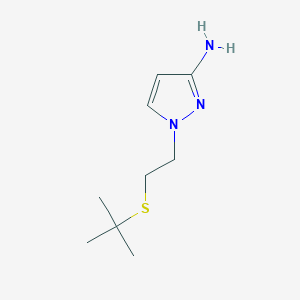
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrCl2N It is a derivative of acetonitrile, where the acetonitrile group is attached to a phenyl ring substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dichlorophenyl)acetonitrile typically involves the reaction of 4-bromo-2,6-dichlorobenzyl chloride with sodium cyanide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:
[ \text{4-Bromo-2,6-dichlorobenzyl chloride} + \text{NaCN} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be substituted by nucleophiles.
Oxidation: The acetonitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted phenylacetonitriles.
Oxidation: 2-(4-Bromo-2,6-dichlorophenyl)acetic acid.
Reduction: 2-(4-Bromo-2,6-dichlorophenyl)ethylamine.
Applications De Recherche Scientifique
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2,6-dichlorophenyl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)acetonitrile
- 2-(4-Chlorophenyl)acetonitrile
- 2-(4-Fluorophenyl)acetonitrile
Uniqueness
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H4BrCl2N |
|---|---|
Poids moléculaire |
264.93 g/mol |
Nom IUPAC |
2-(4-bromo-2,6-dichlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrCl2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
Clé InChI |
HVUHKUNGQXCSGG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)CC#N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)





amine](/img/structure/B13473061.png)
![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)



![4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B13473092.png)

